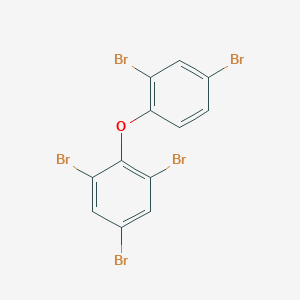

2,2',4,4',6-pentabromodiphenyl ether

Description

Properties

IUPAC Name |

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKIRYMHNFTRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052689 | |

| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

189084-64-8 | |

| Record name | BDE 100 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabrominated diphenyl ether 100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 - 98 °C | |

| Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,2',4,4',6-pentabromodiphenyl ether chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2',4,4',6-Pentabromodiphenyl Ether (BDE-99)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, designated as BDE-99, is a prominent congener of the polybrominated diphenyl ether (PBDE) family of flame retardants.[1] Historically incorporated into a wide array of consumer and industrial products to mitigate fire-related hazards, BDE-99 has emerged as a persistent organic pollutant of significant environmental and toxicological concern.[2] Its chemical stability, lipophilicity, and resistance to degradation contribute to its widespread distribution in the environment, bioaccumulation in food webs, and potential for adverse health effects in both wildlife and humans.[3][4] This technical guide provides a comprehensive overview of the chemical properties of BDE-99, intended for researchers, scientists, and drug development professionals. The document delves into its physicochemical characteristics, environmental fate and transport, toxicokinetics and metabolism, and toxicological profile. Furthermore, it outlines established analytical methodologies for the detection and quantification of BDE-99 in various matrices.

Physicochemical Properties of BDE-99

The chemical and physical properties of BDE-99 govern its behavior in the environment and its biological interactions. A member of the pentabromodiphenyl ether group, BDE-99 is one of 46 possible congeners with the chemical formula C₁₂H₅Br₅O.[5][6] Its structure, featuring five bromine atoms attached to a diphenyl ether backbone, imparts a high degree of lipophilicity and hydrophobicity.

| Property | Value | Reference |

| Synonym | Benzene, 1,2,4,-tribromo-5-(2,4- dibromophenoxy)- | [5] |

| CAS Registry Number | 189084-64-8 | [6] |

| Molecular Formula | C₁₂H₅Br₅O | [7] |

| Molecular Weight | 564.7 g/mol | [5] |

| Physical Form | Amber solid | [5] |

| Melting Point | 97-98 °C | [8] |

| Boiling Point | 434 °C | [8] |

| Vapor Pressure (at 25°C) | 5 x 10⁻⁵ Pa | [5] |

| Water Solubility | 2.4 µg/L | [5] |

| Log Octanol/Water Partition Coefficient (Log Kₒw) | 6.5-8.4 | [5] |

| Henry's Law Constant (at 25°C) | 0.60 Pa·m³/mol | [5] |

These properties underscore the compound's tendency to partition from aqueous phases into organic matrices such as soil, sediment, and biological tissues.[9] The low vapor pressure indicates that BDE-99 is semi-volatile, allowing for both long-range atmospheric transport and deposition into various environmental compartments.[10]

Environmental Fate and Persistence

The environmental longevity and distribution of BDE-99 are a direct consequence of its chemical stability. Once introduced into the environment, it is resistant to rapid degradation, leading to its persistence and potential for long-range transport.

Environmental Distribution

BDE-99 is found globally in various environmental matrices, including air, water, soil, and sediment.[10] Its presence in remote locations such as the Arctic is evidence of its capacity for long-range atmospheric transport.[11] In the atmosphere, BDE-99 exists in both the vapor and particulate phases, with its partitioning dependent on ambient temperature.[10] Deposition occurs through both wet and dry processes.[10] Due to its hydrophobicity, BDE-99 readily sorbs to organic matter in soil and sediment, making these compartments significant environmental sinks.[9]

Biodegradation and Transformation

While persistent, BDE-99 is not entirely inert. Microbial degradation can occur under specific conditions. For instance, some bacterial strains, such as Pseudomonas asplenii, have been shown to degrade BDE-99 through a series of debromination steps, ultimately leading to the formation of diphenyl ether, which can be further mineralized.[12][13] This process often occurs via co-metabolism, where the presence of other substrates enhances the degradation of BDE-99.[13]

The primary degradation pathway involves the sequential removal of bromine atoms, a process known as reductive debromination. This can lead to the formation of lower-brominated PBDEs, which may have different toxicological profiles than the parent compound.[14]

Caption: Aerobic biodegradation pathway of BDE-99.

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of BDE-99 are critical to understanding its toxicological potential. Its lipophilic nature facilitates absorption and distribution into fatty tissues, where it can accumulate.[15]

Bioaccumulation and Biomagnification

BDE-99 exhibits a high potential for bioaccumulation, the process by which a substance builds up in an organism.[16] Due to its lipophilicity, it is readily stored in the adipose tissue of organisms.[17] Furthermore, BDE-99 undergoes biomagnification, meaning its concentration increases at successively higher levels in the food web.[3][10] This has been observed in various aquatic and terrestrial ecosystems, with significant biomagnification factors reported in marine mammals and predatory birds.[10][11]

Caption: Biomagnification of BDE-99 in a marine food web.

Metabolic Pathways

In organisms, BDE-99 can be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver.[14] The metabolic pathways include both reductive and oxidative processes.[14] Reductive debromination can lead to the formation of lower-brominated congeners, such as BDE-47.[14] Oxidative metabolism results in the formation of hydroxylated metabolites (OH-PBDEs).[14][18] These metabolites can be more toxic than the parent BDE-99 compound.[18] The specific CYP isoforms involved in BDE-99 metabolism include CYP1A2 and CYP3A4.[14]

Toxicological Profile

A growing body of evidence indicates that BDE-99 can exert a range of toxic effects. It has been associated with developmental neurotoxicity, endocrine disruption, and hepatotoxicity.[19][20] Prenatal exposure to BDE-99 has been linked to spermatogenic injuries in animal models.[21] The hydroxylated metabolites of BDE-99 are of particular concern, as they have been shown to exhibit greater toxicity than the parent compound in some bioassays.[18]

Analytical Methodologies

The accurate detection and quantification of BDE-99 in environmental and biological samples are essential for exposure assessment and regulatory monitoring. The standard analytical approach involves solvent extraction, sample cleanup, and instrumental analysis.

Sample Preparation

Due to the complexity of the matrices in which BDE-99 is found, a rigorous sample preparation procedure is required. This typically involves:

-

Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents such as hexane and dichloromethane is commonly used to isolate BDE-99 from solid samples.[11] For liquid samples, liquid-liquid extraction (LLE) is employed.[22]

-

Cleanup: The crude extract is then subjected to a cleanup step to remove interfering compounds. This is often achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or alumina cartridges.[23]

Instrumental Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most widely used technique for the analysis of BDE-99.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and sensitivity for the detection of BDE-99. Electron capture negative ionization (ECNI) is a particularly sensitive ionization mode for brominated compounds.[24]

-

High-Resolution Mass Spectrometry (HRMS): GC-HRMS offers high mass accuracy, which can be crucial for differentiating BDE-99 from co-eluting interfering compounds, such as certain polychlorinated biphenyls (PCBs).[24]

Experimental Protocol: Quantification of BDE-99 in Sediment by GC-MS

-

Sample Collection and Preparation:

-

Collect sediment samples and freeze-dry them.

-

Homogenize the dried sediment by grinding.

-

Accurately weigh approximately 5 grams of the homogenized sediment into an extraction thimble.

-

Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-BDE-99).

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 18-24 hours with a 1:1 mixture of hexane and dichloromethane.

-

Concentrate the extract to a small volume using a rotary evaporator.

-

-

Cleanup:

-

Prepare a multi-layer silica gel column.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a suitable solvent mixture (e.g., hexane followed by a mixture of hexane and dichloromethane) to separate BDE-99 from interfering compounds.

-

Collect the fraction containing BDE-99 and concentrate it to a final volume of 1 mL.

-

-

Instrumental Analysis:

-

Inject a 1 µL aliquot of the final extract into a GC-MS system.

-

Use a capillary column suitable for the separation of PBDEs (e.g., a 30 m x 0.25 mm i.d., 0.25 µm film thickness column).

-

Operate the mass spectrometer in the selected ion monitoring (SIM) mode, monitoring for the characteristic ions of BDE-99 and the internal standard.

-

-

Quantification:

-

Create a calibration curve using a series of standard solutions of BDE-99.

-

Quantify the concentration of BDE-99 in the sample by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

-

Conclusion

This compound (BDE-99) is a persistent and bioaccumulative environmental contaminant with demonstrated toxicological effects. Its chemical properties drive its environmental fate, leading to its widespread distribution and accumulation in biota. The metabolism of BDE-99 can produce metabolites with potentially greater toxicity than the parent compound. Continued research and monitoring of BDE-99 are crucial for understanding its long-term environmental and health impacts and for developing effective risk management strategies.

References

- Aerobic biodegradation pathways of pentabromobiphenyl ethers (BDE-99) and enhanced degradation in membrane bioreactor system.

- Toxicological Review of 2 2' 4 4' 5-Pentabromodiphenyl Ether (BDE 99) (CAS No. 60348-60-9). U.S. Environmental Protection Agency.

- Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry.

- Identification of the metabolites of polybrominated diphenyl ether 99 and its rel

-

Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan. Environmental Science & Technology. [Link]

-

Aerobic biodegradation pathways of pentabromobiphenyl ethers (BDE-99) and enhanced degradation in membrane bioreactor system. Water Science & Technology. [Link]

-

Bioaccumulation of Polybrominated Diphenyl Ethers by Tubifex Tubifex. PubMed. [Link]

-

Metabolism and disposition of 2,2',4,4',5-pentabromodiphenyl ether (BDE99) following a single or repeated administration to rats or mice. Xenobiotica. [Link]

- Bioaccumulation behaviour of polybrominated diphenyl ethers (PBDEs) in a Canadian Arctic marine food web. Science of The Total Environment.

-

Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives. [Link]

-

PBDE-99. Environmental Working Group. [Link]

-

Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. ResearchGate. [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI. [Link]

- Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies.

-

Polybrominated diphenyl ether (PBDE) flame retardants: Environmental contamination, human body burden and potential adverse health effects. ResearchGate. [Link]

-

Modelling the environmental fate of the polybrominated diphenyl ethers. ResearchGate. [Link]

-

Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Journal of Chromatography A. [Link]

-

Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. PubMed Central. [Link]

-

Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences. [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. PubMed Central. [Link]

-

Pentabromodiphenyl ether. Wikipedia. [Link]

- Polybrominated diphenyl ethers (PBDEs)

-

This compound. NIST WebBook. [Link]

Sources

- 1. This compound | 189084-64-8 [chemicalbook.com]

- 2. ewg.org [ewg.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. 189084-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 12. Aerobic biodegradation pathways of pentabromobiphenyl ethers (BDE-99) and enhanced degradation in membrane bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iwaponline.com [iwaponline.com]

- 14. Identification of the metabolites of polybrominated diphenyl ether 99 and its related cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioaccumulation of Polybrominated Diphenyl Ethers by Tubifex Tubifex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism and disposition of 2,2',4,4',5-pentabromodiphenyl ether (BDE99) following a single or repeated administration to rats or mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pjoes.com [pjoes.com]

- 23. researchgate.net [researchgate.net]

- 24. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of BDE-100

An In-Depth Technical Guide to the Synthesis and Purification of BDE-100 (2,2',4,4',6-Pentabromodiphenyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants that have been widely used as flame retardants.[1][2][3] BDE-100, or this compound, is a significant congener found in commercial pentaBDE mixtures and is a subject of toxicological and environmental research.[4][5] This guide provides a comprehensive overview of the , offering detailed protocols and explaining the underlying scientific principles. The methodologies described are grounded in established literature and are designed to yield high-purity material suitable for research and analytical standards.

Introduction to BDE-100

BDE-100 is a member of the pentabromodiphenyl ether group, characterized by five bromine atoms attached to its diphenyl ether structure.[4][6][7] Its specific congener designation, this compound, indicates the precise location of the bromine substituents on the two phenyl rings.[4][8] Due to their persistence and potential for bioaccumulation, understanding the environmental fate and toxicological profile of individual PBDE congeners like BDE-100 is of critical importance.[1][3] The availability of pure BDE-100 is essential for accurate toxicological studies, environmental monitoring, and the development of analytical standards.[3]

Chemical Structure and Properties of BDE-100:

| Property | Value |

| IUPAC Name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene[8] |

| CAS Number | 189084-64-8[8] |

| Molecular Formula | C₁₂H₅Br₅O[8] |

| Molecular Weight | 564.7 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Insoluble in water, soluble in organic solvents like hexane and nonane.[4][8] |

Synthesis of BDE-100

Several synthetic routes have been established for the preparation of individual PBDE congeners.[9] A robust and widely utilized method is the coupling reaction between a substituted bromophenol and a diphenyliodonium salt.[2][3][9][10] This approach offers good control over the final product's substitution pattern. An alternative, classic method is the Ullmann condensation, which involves the copper-catalyzed reaction of an alkali metal phenolate with a halobenzene.[11][12]

This guide will focus on the synthesis of BDE-100 via the coupling of a bromophenolate with a symmetrically brominated diphenyliodonium salt, a method that has been successfully employed for the synthesis of numerous PBDE congeners.[3][9][10]

Synthetic Strategy and Mechanism

The synthesis of BDE-100 (this compound) can be achieved by the reaction of 2,4-dibromophenol with a 2,4,6-tribromophenyl-containing precursor. A highly effective approach involves the use of a diaryliodonium salt. The general reaction involves the formation of a phenoxide from the bromophenol, which then acts as a nucleophile, displacing the iodonium group from the other aromatic ring to form the ether linkage.

The Ullmann condensation provides a conceptual basis for this type of C-O bond formation, where copper(I) species are believed to be key intermediates.[11][13][14] In the diaryliodonium salt method, the reaction is typically refluxed in the presence of a base.[9]

Experimental Protocol: Synthesis of BDE-100

This protocol is adapted from established methods for the synthesis of polybrominated diphenyl ethers.[2][9]

Materials:

-

2,4-Dibromophenol

-

(2,4,6-Tribromophenyl)phenyliodonium chloride (or a similar symmetrically substituted diaryliodonium salt)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether (or Dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Methanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 2.5 mmol of 2,4-dibromophenol in 20 mL of an aqueous solution of sodium hydroxide (0.1 g, 2.5 mmol). Stir the mixture until the phenol is completely dissolved, forming the sodium 2,4-dibromophenoxide.

-

Coupling Reaction: To the phenoxide solution, add 2.5 mmol of the diphenyliodonium salt.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from 20 minutes to 1.5 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the crude product from the aqueous mixture using two 30 mL portions of diethyl ether or dichloromethane.[9] BDE-100 has good solubility in these solvents.

-

Washing and Drying: Combine the organic extracts in a separatory funnel and wash with deionized water to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and remove the solvent from the filtrate using a rotary evaporator to yield the crude BDE-100 product.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of BDE-100.

Purification of BDE-100

The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvents. Therefore, a thorough purification process is crucial to obtain BDE-100 with high purity (>98%), which is necessary for analytical and toxicological applications.[2] The primary methods for purifying PBDEs are column chromatography and recrystallization.[2]

Purification Strategy

A multi-step purification strategy is often employed to achieve high purity. This typically involves:

-

Column Chromatography: To separate the target compound from impurities with different polarities. Silica gel is a common stationary phase, and a non-polar solvent like hexane is used as the mobile phase.[2]

-

Activated Carbon Treatment: To remove any potential traces of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which can be trace contaminants in PBDE synthesis.[2]

-

Recrystallization: To further purify the product based on differences in solubility. Methanol is a suitable solvent for the recrystallization of many PBDE congeners.[2]

Experimental Protocol: Purification of BDE-100

Materials:

-

Crude BDE-100

-

Silica gel (Kieselgel-60)[2]

-

Hexane (HPLC grade)

-

Celite

-

Activated carbon

-

Methanol (HPLC grade)

Equipment:

-

Chromatography column

-

Fraction collector (optional)

-

Beakers and flasks

-

Filter funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure:

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude BDE-100 in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with hexane.[2] BDE-100, being relatively non-polar, will travel down the column.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the hexane using a rotary evaporator.

-

-

Activated Carbon Cleanup:

-

Prepare a small column with a mixture of Celite and activated carbon.

-

Dissolve the product from the previous step in hexane and pass it through the Celite-carbon column.[2] This step is crucial for removing dioxin-like impurities.

-

Rinse the column with a small amount of hexane and combine the eluents.

-

Evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the purified BDE-100 in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure BDE-100.

-

Visualization of the Purification Workflow

Caption: Workflow for the purification of BDE-100.

Purity Assessment

The purity of the synthesized and purified BDE-100 must be rigorously assessed to ensure it is suitable for its intended application.

Analytical Techniques:

| Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the identity and purity of the BDE-100 congener.[2][15][16] The mass spectrum will show the characteristic isotopic pattern for a pentabrominated compound. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the aromatic protons.[2][9] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product by quantifying any remaining impurities.[17] |

| Melting Point Analysis | A sharp melting point range is indicative of a pure compound. |

The final product should exhibit a purity of >98% as determined by these analytical methods.[2]

Safety Considerations

Polybrominated diphenyl ethers are potentially hazardous compounds and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The require a systematic approach combining a well-chosen synthetic route with a multi-step purification strategy. The methods detailed in this guide, based on established scientific literature, provide a reliable pathway to obtaining high-purity BDE-100. The availability of this pure congener is paramount for advancing our understanding of its environmental behavior, metabolic fate, and toxicological effects.

References

-

Örn, U., Klasson-Wehler, E., & Bergman, Å. (1996). Synthesis and Characterization of 32 Polybrominated Diphenyl Ethers. Environmental Science & Technology, 30(10), 2921–2927. [Link]

-

Meerts, I. A., Letcher, R. J., Hoving, S., Marsh, G., Bergman, A., Lemmen, J. G., van der Burg, B., & Brouwer, A. (2001). In vitro estrogenicity of polybrominated diphenyl ethers, hydroxylated PBDEs, and polybrominated bisphenol A compounds. Environmental Health Perspectives, 109(4), 399–407. [Link]

-

Sanders, J. M., Burka, L. T., & Matthews, H. B. (1996). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology, 30(10), 3077-3084. [Link]

-

Marsh, G., Athanasiadou, M., Bergman, Å., & Asplund, L. (2004). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Journal of Labelled Compounds and Radiopharmaceuticals, 47(11), 819-831. [Link]

-

ResearchGate. (n.d.). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts | Request PDF. [Link]

-

Wikipedia. (2023, December 1). Ullmann condensation. [Link]

- Google Patents. (n.d.).

-

Revista de la Sociedad Química de México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-339. [Link]

-

FAO AGRIS. (n.d.). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. [Link]

-

Shimadzu. (n.d.). Synthesis of all three nona-brominated diphenyl ethers in one step. [Link]

-

National Institutes of Health. (2007). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. [Link]

- Covaci, A., Voorspoels, S., de Boer, J. (2003). A Novel Cleanup Procedure for Determining Mono- to Deca-BDE in Lipophilic Matrices. Organohalogen Compounds, 61, 153-156.

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]

-

ResearchGate. (2011). (PDF) Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. [Link]

-

ALS Global. (2024). Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. [Link]

-

Exposome-Explorer. (n.d.). BDE-100 (Compound). [Link]

-

National Institutes of Health. (2020). Molecular Mechanisms of Polybrominated Diphenyl Ethers (BDE-47, BDE-100, and BDE-153) in Human Breast Cancer Cells and Patient-Derived Xenografts. [Link]

-

National Institutes of Health. (2013). Polybrominated diphenyl ether congener (BDE-100) induces mitochondrial impairment. [Link]

-

Wikipedia. (2023, September 24). Pentabromodiphenyl ether. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentabromodiphenyl ethers. PubChem Compound Database. [Link]

-

Biomonitoring California. (n.d.). BDE 100 (this compound). [Link]

Sources

- 1. Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pentabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 5. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exposome-Explorer - BDE-100 (Compound) [exposome-explorer.iarc.fr]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 8. isotope.com [isotope.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. dioxin20xx.org [dioxin20xx.org]

The Environmental Odyssey of BDE-100: A Technical Guide to its Occurrence, Fate, and Analysis

Foreword: Understanding the Legacy of BDE-100

Polybrominated diphenyl ethers (PBDEs) represent a class of flame retardants that, while effective in preventing fire-related incidents, have left an indelible mark on the global environment. Among the 209 possible PBDE congeners, 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) is of significant scientific interest due to its widespread detection in various environmental compartments and its potential for bioaccumulation and toxicity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the environmental occurrence and fate of BDE-100. By delving into the causality behind its environmental behavior and the intricacies of its analysis, we aim to equip the scientific community with the knowledge necessary to address the challenges posed by this persistent organic pollutant.

Environmental Occurrence: A Ubiquitous Contaminant

The pervasive use of commercial pentabromodiphenyl ether (pentaBDE) mixtures in a vast array of consumer and industrial products has led to the global distribution of BDE-100.[1][2] Its physical-chemical properties, particularly its low water solubility and high octanol-water partition coefficient (Kow), govern its partitioning behavior in the environment, leading to its accumulation in solid matrices and biota.[3]

Occurrence in Sediment and Soil

Sediments and soils act as primary sinks for BDE-100, reflecting historical and ongoing inputs from various sources.[4] Concentrations can vary significantly depending on proximity to industrial areas, wastewater treatment plant (WWTP) outfalls, and urban centers.

| Environmental Matrix | Location | Concentration Range | Key Findings |

| Sediment | Pearl River Estuary, China | 9.88 to 39.0 ng/g organic carbon | BDE-209 was the major congener, but other lower-brominated congeners were also present.[5] |

| UK East Coast | BDE-100 was a main congener after BDE-209 | Indicative of the influence of technical pentaBDE mixtures. | |

| Sunderban Mangrove, India | 0.08 to 29.03 ng/g | Moderate to low contamination, with BDE-47, -99, and -100 being significant congeners.[6] | |

| Soil | European Background Soils | 65 to 12,000 ng/kg dry weight (for ∑5PBDEs) | Penta-BDE congeners, including BDE-100, dominated the congener pattern.[7] |

| Deca-BDE Factory, China | 17.0 to 146 µg/g dry weight (for total PBDEs) | Extremely high concentrations, with BDE-209 being the dominant congener.[8] |

Occurrence in Water

Due to its hydrophobic nature, BDE-100 concentrations in the aqueous phase are generally low. However, its continuous release from various sources and its association with suspended particulate matter make it a persistent contaminant in aquatic systems. Wastewater treatment plants are a significant point source of PBDEs to surface waters.[9]

| Water Body Type | Location | Concentration Range | Key Findings |

| Wastewater Effluent | Various WWTPs | Comparable among different plants | Influent concentrations were higher in plants receiving industrial wastewater.[9] |

| River Water | Global Review | 0.1–254 ng·L−1 (for eight common PBDEs) | Demonstrates the widespread presence of PBDEs in riverine systems.[10] |

| Burrard Inlet, Canada | British Columbia | Concentrations in biota exceeded water quality guidelines | Highlights the bioaccumulative nature of BDE-100 even at low water concentrations.[11] |

Occurrence in Biota

The lipophilic nature of BDE-100 drives its accumulation in the fatty tissues of aquatic and terrestrial organisms. This bioaccumulation can lead to biomagnification, where concentrations increase at successively higher trophic levels of the food web.

| Organism Type | Location | Concentration Range (lipid weight) | Key Findings |

| Aquatic Biota | Pearl River Estuary, China | 6.2 to 208 ng/g | Trophic magnification factors indicated biomagnification potential for BDE-100.[12] |

| Hudson River, USA | 2,900-41,000 pg/g (muscle) | BDE-47, -99, and -100 were the major low-brominated congeners.[13] | |

| Fish | Global Review | BDE-47, -99, and -100 are commonly found | The congener profile in biota often differs from that in sediment.[14] |

| Marine Mammals | Arctic | Increasing time trends in polar bears | Demonstrates long-range transport and accumulation in remote ecosystems.[15] |

Environmental Fate: Transformation and Transport

Once released into the environment, BDE-100 is subject to various transformation and transport processes that determine its ultimate fate and persistence.

Abiotic Degradation: The Role of Light

Photodegradation is a significant abiotic transformation pathway for BDE-100. Under the influence of ultraviolet (UV) radiation, particularly in the presence of a photosensitizer, BDE-100 can undergo reductive debromination, leading to the formation of lower-brominated and potentially more bioavailable congeners.

The primary mechanism of photodegradation involves the cleavage of carbon-bromine bonds. This process can occur stepwise, with the sequential removal of bromine atoms. Studies have shown that the debromination process can lead to the formation of various tetra- and tri-brominated diphenyl ethers.[16][17]

Caption: Simplified photodegradation pathway of BDE-100.

Biotic Degradation: Microbial Transformation

Microbial degradation plays a crucial role in the environmental fate of BDE-100, with different pathways observed under aerobic and anaerobic conditions.

2.2.1. Aerobic Degradation

Under aerobic conditions, certain bacterial strains, such as those from the genera Pseudomonas and Rhodococcus, have been shown to degrade lower-brominated PBDEs.[2][18] The degradation pathway often involves initial debromination followed by cleavage of the diphenyl ether bond and subsequent mineralization.

Caption: Conceptual pathway for aerobic biodegradation of BDE-100.

2.2.2. Anaerobic Degradation

In anaerobic environments such as sediments, reductive debromination is the primary microbial degradation pathway for BDE-100.[19] Anaerobic microorganisms, including Dehalococcoides species, can utilize higher-brominated PBDEs as electron acceptors, leading to the formation of less brominated congeners. This process is significant as it can potentially increase the bioavailability and toxicity of the resulting products.

Bioaccumulation and Biotransformation

BDE-100 readily bioaccumulates in organisms due to its lipophilicity. Once assimilated, it can undergo biotransformation. In fish, the primary metabolic pathway appears to be reductive debromination, leading to the formation of lower-brominated congeners.[20][21] For instance, BDE-99 has been shown to be metabolized to BDE-47 in carp.[20] In contrast, studies on human hepatocytes suggest that metabolism occurs primarily through oxidative pathways, forming hydroxylated metabolites.[22]

Analytical Methodologies: Detecting BDE-100 in the Environment

Accurate and sensitive analytical methods are essential for monitoring the environmental levels of BDE-100 and understanding its fate. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of PBDE analysis.

US EPA Method 1614A: A Standardized Approach

The United States Environmental Protection Agency (US EPA) Method 1614A provides a standardized protocol for the determination of PBDE congeners in various environmental matrices, including water, soil, sediment, and tissue.[23][24]

Experimental Protocol: US EPA Method 1614A (Abbreviated)

-

Sample Extraction:

-

Water: Samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Solid/Tissue: Samples are typically extracted using Soxhlet extraction with a suitable solvent (e.g., toluene).[25]

-

-

Extract Cleanup:

-

The raw extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This may include acid/base partitioning and column chromatography using adsorbents like silica gel, alumina, and florisil.[26]

-

-

Instrumental Analysis:

Sample Preparation Protocols

The quality of analytical data is highly dependent on the rigor of the sample preparation process.

Protocol: Sample Preparation of Fish Tissue for PBDE Analysis

-

Homogenization: Fish tissue samples are homogenized to ensure uniformity. This can be done with a high-speed blender or grinder.[28][29]

-

Drying: The homogenized tissue is dried, typically by freeze-drying, to remove water.[28]

-

Lipid Determination: A subsample of the dried tissue is used to determine the lipid content, as PBDE concentrations are often reported on a lipid weight basis.

-

Extraction: The dried tissue is extracted using a method such as Soxhlet extraction with a nonpolar solvent like hexane or a mixture of hexane and dichloromethane.[1]

-

Cleanup: The extract undergoes cleanup to remove lipids and other co-extracted matrix components. This often involves gel permeation chromatography (GPC) followed by silica or florisil column chromatography.[1]

Caption: General workflow for the analysis of BDE-100 in biological samples.

Conclusion and Future Perspectives

BDE-100 remains a significant environmental contaminant of concern. Its widespread presence in diverse environmental matrices, coupled with its potential for bioaccumulation and transformation into other persistent compounds, necessitates continued monitoring and research. While analytical methodologies have advanced to allow for sensitive and selective detection, challenges remain, particularly in understanding the complex degradation pathways and the toxicological implications of its transformation products. A deeper understanding of the microbial communities and enzymatic processes involved in BDE-100 degradation is crucial for developing effective bioremediation strategies. Furthermore, long-term monitoring programs are essential to track the environmental response to regulatory actions and to assess the ongoing risks posed by the legacy of BDE-100 and other PBDEs in the environment.

References

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]

-

National Technical Reports Library. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. [Link]

-

Mai, B. X., Chen, S. J., Luo, X. J., Chen, L. G., Yang, Q. S., Sheng, G. Y., ... & Fu, J. M. (2005). Polybrominated diphenyl ethers in biota and sediments of the Pearl River Estuary, South China. Environmental science & technology, 39(10), 3521-3527. [Link]

-

Yu, L. H., Luo, X. J., Wu, J. P., Liu, L. Y., Song, J., Sun, D., ... & Mai, B. X. (2009). Bioaccumulation and trophic transfer of polybrominated diphenyl ethers (PBDEs) in biota from the Pearl River Estuary, South China. Environment international, 35(7), 1090-1095. [Link]

-

NORMAN Network. (n.d.). Instruction Protocol second round. [Link]

-

U.S. Geological Survey. (2021). Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana. [Link]

-

Jenck, S. (n.d.). Analysis of PBDEs in Sediment Using GC-MS/MS. [Link]

-

U.S. Environmental Protection Agency. (2011). Quality Assurance Project Plan for Fish Sample Preparation and Analysis of Mercury, Perfluorinated Compounds (PFCs), Polybrominated Diphenyl Ethers (PBDEs), Polychlorinated Biphenyls (PCBs), and Fatty Acids in Fish Tissue from the Great Lakes Human Health Fish Tissue Study. [Link]

-

Xia, C., Bhavsar, S. P., Gewurtz, S. B., Helm, P. A., Kolic, T. M., MacPherson, K., ... & Reiner, E. J. (2011). Polybrominated diphenyl ethers (PBDEs) in biota representing different trophic levels of the Hudson River, New York: from 1999 to 2005. Environmental science & technology, 45(1), 214-220. [Link]

-

British Columbia Ministry of Environment. (2015). Burrard Inlet Water Quality Objectives: Technical Appendix. [Link]

-

UK Government. (2019). Polybrominated diphenyl ethers (PBDEs): challenges for the water environment. [Link]

-

Liu, Y., He, Y., Jiang, G., & Cai, Z. (2019). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers using a novel p–n heterojunction photocatalyst. Environmental Science: Nano, 6(4), 1143-1152. [Link]

-

Hild, J. L. (2004). Polybrominated Diphenyl Ether Analysis in Fish Tissue and Other Matrices by GC–ECD. LCGC North America, 22(11), 1130-1137. [Link]

-

Stapleton, H. M., Alaee, M., Letcher, R. J., & Baker, J. E. (2006). Characterizing the in vitro hepatic biotransformation of the flame retardant BDE 99 by common carp. Environmental science & technology, 40(1), 349-355. [Link]

-

OSPAR Commission. (2022). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. [Link]

-

Kentucky Energy and Environment Cabinet. (2019). Preparation and Homogenization of Fish Tissue Samples. [Link]

-

Roots, O., & Zitko, V. (2008). Profiles of polybrominated diphenyl ethers in aquatic biota. Arhiv za higijenu rada i toksikologiju, 59(3), 153-159. [Link]

-

de Souza, J. H. F., de Oliveira, A. F., de Souza, V. C., de Souza, D. A., & Massone, C. G. (2022). Method development and application to sediments for multi-residue analysis of organic contaminants using gas chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 414(19), 5797-5811. [Link]

-

Wang, T., Yu, J., Wang, P., Zhang, Q., & Zhang, G. (2016). Levels and distribution of polybrominated diphenyl ethers in the aquatic and terrestrial environment around a wastewater treatment plant. Environmental science and pollution research international, 23(16), 16345-16353. [Link]

-

Stapleton, H. M., Kelly, S. M., Pei, R., Letcher, R. J., & Baker, J. E. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental health perspectives, 117(2), 197-202. [Link]

-

Stapleton, H. M., Letcher, R. J., & Baker, J. E. (2004). Species-specific differences and structure-activity relationships in the debromination of PBDE congeners in three fish species. Environmental science & technology, 38(18), 4754-4759. [Link]

-

LabRulez GCMS. (n.d.). Analysis of PBDEs in Sediment Using GC-MS/MS. [Link]

-

Wang, Y., Zhang, Y., Liu, R., & Wang, Y. (2022). Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Microextraction with Solidification of the Aqueous Phase. Molecules (Basel, Switzerland), 27(13), 4242. [Link]

-

Law, R. J., Covaci, A., Harrad, S., Herzke, D., Abdallah, M. A. E., Fernie, K., ... & de Wit, C. A. (2014). Levels and trends of PBDEs and HBCDs in the global environment. Chemosphere, 110, 145-156. [Link]

-

Meijer, S. N., Ockenden, W. A., Sweetman, A., Breivik, K., Grimalt, J. O., & Jones, K. C. (2003). PBDEs in European background soils: levels and factors controlling their distribution. Environmental science & technology, 37(20), 4642-4648. [Link]

-

Encyclopedia.pub. (2022). Microbial Degradation Pathways. [Link]

-

Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by bacterial isolates. Environmental science & technology, 42(8), 2845-2850. [Link]

-

U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

California Department of Fish and Wildlife. (n.d.). Standard Operating Procedures: Fish Tissue Assessments. [Link]

-

He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial debromination of polybrominated diphenyl ethers by Dehalococcoides-containing enrichment culture. Environmental science & technology, 40(15), 4781-4785. [Link]

-

Shi, N., Liu, Y., Zhang, X., Li, H., & Wang, J. (2020). Aerobic biodegradation pathways of pentabromobiphenyl ethers (BDE-99) and enhanced degradation in membrane bioreactor system. Water Science and Technology, 82(1), 136-147. [Link]

-

Shi, N., Liu, Y., Zhang, X., Li, H., & Wang, J. (2020). Aerobic biodegradation pathways of decabromo diphenyl ethers (BDE-99) and enhanced degradation in MBR system. Water Science and Technology, 82(1), 136-147. [Link]

-

Sarkar, S. K., Chatterjee, M., Bhattacharya, A., Bhattacharya, B. D., & Jonathan, M. P. (2014). Concentration of polybrominated diphenyl ethers (PBDEs) in sediment cores of Sunderban mangrove, NE part of BOB (India). Marine pollution bulletin, 80(1-2), 303-309. [Link]

-

Li, Y., Niu, S., Hai, R., & Li, M. (2015). Concentrations and distribution of polybrominated diphenyl ethers (PBDEs) in soils and plants from a deca-BDE manufacturing factory in China. Environmental science and pollution research international, 22(2), 1133-1143. [Link]

-

OSPAR Commission. (2019). Background document on background assessment concentrations for Polybrominated Diphenyl Ethers (PBDE) in sediment report. [Link]

-

Li, Y., Chen, J., Li, X., & Zhang, J. (2022). Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates. Processes, 10(4), 724. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di (2-ethylhexyl) tetrabromophthalate. Environmental science & technology, 42(9), 3328-3334. [Link]

-

Sun, J., Zhang, A., Wang, Y., & Wang, W. (2018). Photocatalytic debromination of polybrominated diphenyl ethers (PBDEs) on metal doped TiO2 nanocomposites: Mechanisms and pathways. Journal of hazardous materials, 344, 1-9. [Link]

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by bacterial isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iwaponline.com [iwaponline.com]

- 4. Method development and application to sediments for multi-residue analysis of organic contaminants using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polybrominated diphenyl ethers in biota and sediments of the Pearl River Estuary, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Concentrations and distribution of polybrominated diphenyl ethers (PBDEs) in soils and plants from a deca-BDE manufacturing factory in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.gov.bc.ca [www2.gov.bc.ca]

- 12. Bioaccumulation and trophic transfer of polybrominated diphenyl ethers (PBDEs) in biota from the Pearl River Estuary, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Scholars@Duke publication: Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation. [scholars.duke.edu]

- 18. iwaponline.com [iwaponline.com]

- 19. Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterizing the In Vitro Hepatic Biotransformation of the Flame Retardant BDE 99 by Common Carp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. epa.gov [epa.gov]

- 24. ntrl.ntis.gov [ntrl.ntis.gov]

- 25. theanalyticalscientist.com [theanalyticalscientist.com]

- 26. public.jenck.com [public.jenck.com]

- 27. NEMI Method Summary - 1614 [nemi.gov]

- 28. Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana [pubs.usgs.gov]

- 29. eec.ky.gov [eec.ky.gov]

An In-depth Technical Guide on the Metabolism and Biotransformation of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100)

This guide provides a comprehensive overview of the metabolic fate of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100), a prominent congener of the polybrominated diphenyl ether (PBDE) class of flame retardants. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate pathways of BDE-100 biotransformation, the enzymatic systems responsible, and the analytical methodologies for studying its metabolites. Our focus is to blend established scientific knowledge with practical insights to support further research and risk assessment of this ubiquitous environmental contaminant.

Introduction: The Significance of BDE-100 Metabolism

Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants that have garnered significant attention due to their widespread presence in the environment and in human tissues.[1] BDE-100 is a major component of commercial penta-BDE mixtures and is frequently detected in human and wildlife samples.[2] Understanding the metabolism of BDE-100 is crucial, as biotransformation can significantly alter its toxicokinetic profile and biological activity. The formation of metabolites, particularly hydroxylated BDEs (OH-BDEs), is of particular concern as these products can exhibit greater toxicity than the parent compound.[3] This guide will elucidate the key metabolic pathways, enzymatic players, and experimental approaches to characterizing the biotransformation of BDE-100.

Phase I Metabolism: The Central Role of Cytochrome P450s

The initial and rate-limiting step in the metabolism of BDE-100 is primarily an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] This phase of metabolism introduces polar functional groups, typically hydroxyl groups, onto the BDE-100 molecule, which facilitates its subsequent conjugation and excretion.

The Dominance of CYP2B6

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have unequivocally identified CYP2B6 as the principal enzyme responsible for the oxidative metabolism of BDE-100.[4] This isoform is responsible for the formation of multiple mono-hydroxylated and di-hydroxylated metabolites of BDE-100.[4] While other CYPs may have minor roles, the contribution of CYP2B6 is predominant.

The metabolism of BDE-100 by P450s appears to be slower compared to other PBDE congeners like BDE-47 and BDE-99. This is attributed to the presence of a third ortho-substituted bromine atom in the BDE-100 structure, which may sterically hinder its access to the active site of the enzyme.[4]

Key Hydroxylated Metabolites of BDE-100

The oxidative metabolism of BDE-100 by CYP2B6 results in a suite of hydroxylated metabolites. Through the use of reference standards and advanced analytical techniques, several of these have been structurally identified. The primary mono-hydroxylated metabolites include:

-

3-hydroxy-2,2',4,4',6-pentabromodiphenyl ether (3-OH-BDE-100)[4]

-

5'-hydroxy-2,2',4,4',6-pentabromodiphenyl ether (5'-OH-BDE-100)[4]

-

6'-hydroxy-2,2',4,4',6-pentabromodiphenyl ether (6'-OH-BDE-100)[4]

-

4'-hydroxy-2,2',4,5',6-pentabromodiphenyl ether (4'-OH-BDE-103)[4]

In addition to these, other hypothesized metabolites such as 2'-hydroxy-2,3',4,4',6-pentabromodiphenyl ether (2'-OH-BDE-119) and 4-hydroxy-2,2',4',5,6-pentabromodiphenyl ether (4-OH-BDE-91) have been suggested based on mass spectral data.[4]

The formation of these hydroxylated metabolites is a critical activation step, as OH-BDEs have been shown to interact with biological systems, including exhibiting potential endocrine-disrupting effects.

Enzyme Kinetics of BDE-100 Oxidation

Kinetic studies provide valuable insights into the efficiency of metabolic pathways. For the CYP2B6-mediated metabolism of BDE-100, Michaelis-Menten kinetics have been characterized. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Kinetic studies using recombinant P450 2B6 and pooled human liver microsomes (HLMs) have reported Km values for BDE-100 metabolism in the range of 4.9 to 7.0 µM and 6 to 10 µM, respectively.[4] These values suggest a relatively high affinity of CYP2B6 for BDE-100, facilitating its metabolism even at low environmental exposure levels.

Table 1: Summary of Identified and Hypothesized Hydroxylated Metabolites of BDE-100

| Metabolite | Abbreviation | Identification Status |

| 3-hydroxy-2,2',4,4',6-pentabromodiphenyl ether | 3-OH-BDE-100 | Identified with reference standard[4] |

| 5'-hydroxy-2,2',4,4',6-pentabromodiphenyl ether | 5'-OH-BDE-100 | Identified with reference standard[4] |

| 6'-hydroxy-2,2',4,4',6-pentabromodiphenyl ether | 6'-OH-BDE-100 | Identified with reference standard[4] |

| 4'-hydroxy-2,2',4,5',6-pentabromodiphenyl ether | 4'-OH-BDE-103 | Identified with reference standard[4] |

| 2'-hydroxy-2,3',4,4',6-pentabromodiphenyl ether | 2'-OH-BDE-119 | Hypothesized based on mass spectral data[4] |

| 4-hydroxy-2,2',4',5',6-pentabromodiphenyl ether | 4-OH-BDE-91 | Hypothesized based on mass spectral data[4] |

Phase II Metabolism: Conjugation of Hydroxylated Metabolites

Following Phase I hydroxylation, the resulting OH-BDEs can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation

Studies on the metabolism of other PBDEs, such as BDE-47 and BDE-99, have demonstrated that their hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs).[5] In vivo studies with BDE-100 in rats have suggested the biliary excretion of glucuronidated phenolic metabolites.[6] While the specific UGT isoforms responsible for the conjugation of OH-BDE-100 metabolites have not been definitively identified, it is a critical area for future research to fully understand the detoxification and clearance of this compound.

Sulfation

In addition to glucuronidation, sulfation, catalyzed by sulfotransferases (SULTs), is another important Phase II pathway for phenolic compounds. Research has shown that hydroxylated metabolites of other PBDEs can be sulfated.[5][7] Kinetic studies on the sulfation of hydroxylated BDE-47 and BDE-99 metabolites have indicated that this can be a high-affinity pathway, with apparent Km values being significantly lower than those for glucuronidation.[5] This suggests that sulfation may play a significant role in the disposition of OH-BDEs at low concentrations. The specific SULT isoforms involved in the sulfation of OH-BDE-100 metabolites are yet to be fully elucidated.

Toxicokinetics and Excretion

The absorption, distribution, metabolism, and excretion (ADME) of BDE-100 have been investigated in animal models, primarily in rats.

-

Absorption and Distribution: Following oral administration in rats, a significant portion of the BDE-100 dose is retained in the body, with a preference for lipophilic tissues such as adipose tissue, skin, liver, and lungs.[6]

-

Excretion: The primary route of excretion for BDE-100 and its metabolites is through the feces.[6] Urinary excretion is very low, accounting for a minor fraction of the administered dose.[6] Biliary excretion also contributes to the elimination, with evidence of glucuronidated metabolites in the bile.[6] A substantial portion of the parent BDE-100 is excreted unmetabolized in the feces.[6]

Comparative Metabolism: Insights from Species Differences

While much of the detailed metabolic information for BDE-100 comes from in vitro human systems and in vivo rat studies, it is important to consider species-specific differences in metabolism.

-

Mice: Studies comparing the toxicokinetics of several PBDE congeners in mice, including BDE-100, have shown that excretion rates vary between congeners.[2] BDE-100 is excreted more slowly than BDE-47 and BDE-99 in mice.[2]

-

Fish: In contrast to mammals where oxidative metabolism is the primary pathway, some fish species have demonstrated the ability to metabolically debrominate PBDEs.[8] However, studies have shown that BDE-100, which lacks a meta-substituted bromine, does not appear to undergo metabolic debromination in the fish species tested.[8]

-

Humans vs. Rodents: While rodent models provide valuable toxicokinetic data, there can be quantitative and qualitative differences in metabolism compared to humans. The predominance of CYP2B6 in human BDE-100 metabolism highlights the importance of using human-relevant in vitro systems for accurate risk assessment.

Experimental Protocols

A fundamental approach to studying the metabolism of BDE-100 involves in vitro incubations with liver subcellular fractions, such as microsomes, which are rich in CYP enzymes.

Protocol: In Vitro Metabolism of BDE-100 using Human Liver Microsomes

1. Materials and Reagents:

- Pooled human liver microsomes (HLMs)

- BDE-100 (in a suitable solvent like DMSO)

- Potassium phosphate buffer (100 mM, pH 7.4)

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Acetonitrile (ice-cold, for reaction termination)

- Internal standard (e.g., a stable isotope-labeled analog of a metabolite)

- LC-MS grade water and organic solvents for analysis

2. Incubation Procedure:

- Prepare a master mix of HLMs in potassium phosphate buffer.

- In a microcentrifuge tube, pre-incubate the HLM suspension at 37°C for 5 minutes.

- Add BDE-100 to the incubation mixture to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). Linearity of metabolite formation with respect to time and protein concentration should be established in preliminary experiments.

- Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

- Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

3. Sample Analysis by LC-MS/MS:

- Transfer the supernatant to an autosampler vial for analysis.

- Employ a reverse-phase C18 column for chromatographic separation.

- Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

- Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode for the detection of hydroxylated metabolites.

- Develop a multiple reaction monitoring (MRM) method for the quantification of target metabolites, using specific precursor-to-product ion transitions.

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs.

Caption: In vitro metabolism workflow.

Conclusion and Future Directions

The biotransformation of BDE-100 is a complex process initiated by CYP2B6-mediated oxidation to form various hydroxylated metabolites. These metabolites are then subject to Phase II conjugation reactions, primarily glucuronidation and sulfation, which facilitate their excretion. The formation of these hydroxylated metabolites is of toxicological significance, and understanding their metabolic fate is essential for assessing the overall risk posed by BDE-100 exposure.

Future research should focus on several key areas:

-

Identification of specific UGT and SULT isoforms involved in the conjugation of OH-BDE-100 metabolites to better predict inter-individual variability in detoxification.

-

Quantitative investigation of species-specific differences in BDE-100 metabolism to improve the extrapolation of animal data to humans.

-

Elucidation of the potential for debromination of BDE-100 under various biological conditions, as this could lead to the formation of lower brominated, and potentially more toxic, congeners.

-

Assessment of the biological activities of the full spectrum of BDE-100 metabolites to create a comprehensive toxicological profile.

By continuing to unravel the intricacies of BDE-100 metabolism, the scientific community can develop more accurate risk assessments and inform regulatory decisions to protect human and environmental health.

References

-

Stapleton, H. M., et al. (2011). Species-Specific Differences and Structure-Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology, 45(13), 5878–5885. [Link]

-

Wang, L. Q., et al. (2019). Sulfonation and Glucuronidation of Hydroxylated Bromodiphenyl Ethers in Human Liver. Drug Metabolism and Disposition, 47(3), 225-234. [Link]

-

Kester, M. H. A., et al. (2002). Potent Inhibition of Estrogen Sulfotransferase by Hydroxylated Metabolites of Polyhalogenated Aromatic Hydrocarbons Reveals Alternative Mechanism for Estrogenic Activity of Endocrine Disrupters. Journal of Clinical Endocrinology & Metabolism, 87(3), 1142-1150. [Link]

-

Gross, M. S., et al. (2015). Primary role of cytochrome P450 2B6 in the oxidative metabolism of this compound (BDE-100) to hydroxylated BDEs. Chemical Research in Toxicology, 28(4), 672-681. [Link]

-

Ren, X., et al. (2020). Investigating the molecular mechanism of hydroxylated bromdiphenyl ethers to inhibit the thyroid hormone sulfotransferase SULT1A1. Environment International, 143, 105934. [Link]

-

Staskal, D. F., et al. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. Toxicological Sciences, 94(1), 28-37. [Link]

-

Stapleton, H. M., et al. (2011). Species-Specific Differences and Structure−Activity Relationships in the Debromination of PBDE Congeners in Three Fish Species. Environmental Science & Technology, 45(13), 5878-5885. [Link]

-

Qiu, X., et al. (2007). Measurement of Polybrominated Diphenyl Ethers and Metabolites in Mouse Plasma after Exposure to a Commercial Pentabromodiphenyl Ether Mixture. Environmental Health Perspectives, 115(7), 1052-1058. [Link]

-

Hakk, H., et al. (2008). Tissue disposition, excretion and metabolism of this compound (BDE-100) in male Sprague-Dawley rats. Xenobiotica, 38(10), 1335-1348. [Link]

-

Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives, 117(2), 197-202. [Link]

-

Liu, Y., et al. (2006). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. Drug Metabolism and Disposition, 34(11), 1866-1873. [Link]

-

Erratico, C. A., et al. (2015). Human hydroxylated metabolites of BDE-47 and BDE-99 are glucuronidated and sulfated in vitro. Toxicology Letters, 236(2), 85-93. [Link]

-

Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Lee, K. S., & Kim, S. K. (2013). Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. Journal of applied toxicology, 33(2), 100–108. [Link]

-

Lu, G., et al. (2013). Oxidative metabolism of BDE-99 by human liver microsomes: predominant role of CYP2B6. Toxicological Sciences, 135(2), 315-323. [Link]

-

Capobianco, E., et al. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. International Journal of Molecular Sciences, 24(17), 13204. [Link]

-

Stapleton, H. M., et al. (2009). Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro. Environmental Health Perspectives, 117(2), 197–202. [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). [Link]

-

Riches, Z., et al. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues. Drug Metabolism and Disposition, 37(12), 2255-2261. [Link]

-

Paine, S. W., et al. (2011). Compartmental and enzyme kinetic modeling to elucidate the biotransformation pathway of a centrally acting antitrypanosomal prodrug. Drug Metabolism and Disposition, 39(8), 1365-1375. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Stresser, D. M., et al. (2000). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 1(3), 259-272. [Link]

-

Lu, G., et al. (2011). Comparative oxidative metabolism of BDE-47 and BDE-99 by rat hepatic microsomes. Toxicological Sciences, 124(2), 263-272. [Link]

-

BioIVT. (n.d.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Retrieved from [Link]

-

Miners, J. O., & Mackenzie, P. I. (1991). Enzyme kinetics of cytochrome P450-mediated reactions. Pharmacology & Therapeutics, 51(3), 347-369. [Link]

-

Kilford, P. J., et al. (2009). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition, 37(1), 80-87. [Link]

-

Lu, G., et al. (2013). Oxidative Metabolism of BDE-99 by Human Liver Microsomes: Predominant Role of CYP2B6. Toxicological Sciences, 135(2), 315-323. [Link]

-

ResearchGate. (n.d.). Km and Vmax values for CYP3A4 and CYP2B6 enzymes with different mutants.... Retrieved from [Link]

-

BioIVT. (n.d.). In Vitro UGT Inhibition Studies. Retrieved from [Link]

-

Li, Y., et al. (2023). Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. Toxics, 11(2), 143. [Link]

-

Lu, G., et al. (2011). Comparative oxidative metabolism of BDE-47 and BDE-99 by rat hepatic microsomes. Toxicological sciences, 124(2), 263-272. [Link]

-

Boxall, A. B. A., et al. (2015). Comparative metabolism as a key driver of wildlife species sensitivity to human and veterinary pharmaceuticals. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20140289. [Link]

-

Pereira, C. S., et al. (2014). Polybrominated diphenyl ether congener (BDE-100) induces mitochondrial impairment. Basic & Clinical Pharmacology & Toxicology, 114(2), 170-176. [Link]

-